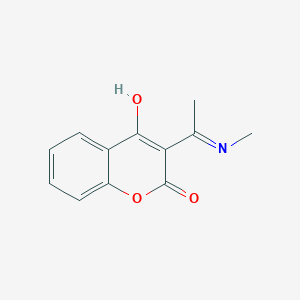![molecular formula C16H13N3O3 B6087598 2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PHTH and is a derivative of 2-phenyl-1,3-oxazole-4,5-dione. PHTH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of PHTH is not well understood. However, it is believed that PHTH exerts its effects through the inhibition of various enzymes and signaling pathways. PHTH has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the activation of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
PHTH has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). PHTH has also been found to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
PHTH has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized in high yield and purity. PHTH is also easy to handle and can be stored for long periods without degradation. However, PHTH has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. PHTH also has poor solubility in aqueous solutions, which limits its use in certain experiments.
将来の方向性
There are several future directions for the study of PHTH. One of the future directions is to study the structure-activity relationship (SAR) of PHTH to identify its pharmacophore. This will help in the design of more potent and selective PHTH derivatives for various applications. Another future direction is to study the pharmacokinetics and pharmacodynamics of PHTH in vivo to determine its efficacy and toxicity. This will help in the development of PHTH as a potential drug candidate. Additionally, the use of PHTH in combination with other drugs or therapies can be explored to enhance its efficacy and reduce its toxicity.
合成法
The synthesis of PHTH involves the reaction of 2-phenyl-1,3-oxazole-4,5-dione with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst and solvent under specific conditions to obtain PHTH in high yield and purity. The synthesis of PHTH has been optimized to improve its yield and purity for various applications.
科学的研究の応用
PHTH has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. PHTH has been studied for its potential use as a drug delivery system for cancer treatment. It has been found to have high efficacy in delivering drugs to cancer cells, thereby reducing the side effects of chemotherapy. PHTH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)18-19-14-16(20)22-15(17-14)11-5-3-2-4-6-11/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFZNRSSRMGGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(OC(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Oxazoledione, 2-phenyl-, 4-[(4-methoxyphenyl)hydrazone] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
![N-(3,5-difluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6087522.png)
![4-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6087530.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6087545.png)

![N-[2-(6-hydroxypyrimidin-4-yl)ethyl]-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B6087551.png)
![2-{[3-(3-bromophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6087552.png)
![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
![7-(cyclohexylmethyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087556.png)
![3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6087572.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6087583.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(4-chlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B6087613.png)